Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound that features a morpholine ring, a phenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method involves the reaction of a cyclohexene derivative with morpholine under controlled conditions. The process may include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and cyclohexene-based molecules. Examples are:
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one .
Uniqueness
Methyl 4-(morpholin-4-yl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 4-morpholin-4-yl-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-22-18(21)17-15(13-5-3-2-4-6-13)11-14(12-16(17)20)19-7-9-23-10-8-19/h2-6,12,15,17H,7-11H2,1H3 |
InChI Key |
LFLINBLWDSFKPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CC(=CC1=O)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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